molecular formula C16H19NO2S2 B283961 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide

4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide

Cat. No. B283961
M. Wt: 321.5 g/mol
InChI Key: JFIXFMDOVGOGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide is a compound that has shown promising results in scientific research. It is a thiazolyl hydrosulfide that has been synthesized through a specific method and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that the compound has anti-inflammatory and antioxidant effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide in lab experiments is its high yield of synthesis. It is also relatively easy to synthesize. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects.

Future Directions

There are several future directions for the study of 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide. One direction is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to study its potential as a pesticide and herbicide in agriculture. Additionally, its potential as a corrosion inhibitor in material science can be further explored. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Conclusion:
In conclusion, 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide is a compound that has shown promising results in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-5-methyl-1,3-thiazol-2-yl hydrosulfide involves the reaction of 5-methyl-2-thiocyanatothiazole with 7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-ol in the presence of sodium hydrosulfide. The reaction takes place at room temperature in ethanol and yields the desired compound in good yield.

Scientific Research Applications

The compound has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has shown promising results as an anti-inflammatory and antioxidant agent. In agriculture, it has been tested for its potential as a pesticide and herbicide. In material science, it has been studied for its potential as a corrosion inhibitor.

properties

Molecular Formula

C16H19NO2S2

Molecular Weight

321.5 g/mol

IUPAC Name

4-(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-5-methyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C16H19NO2S2/c1-9-14(17-15(20)21-9)11-7-10-5-6-16(2,3)19-12(10)8-13(11)18-4/h7-8H,5-6H2,1-4H3,(H,17,20)

InChI Key

JFIXFMDOVGOGMC-UHFFFAOYSA-N

SMILES

CC1=C(NC(=S)S1)C2=CC3=C(C=C2OC)OC(CC3)(C)C

Canonical SMILES

CC1=C(NC(=S)S1)C2=C(C=C3C(=C2)CCC(O3)(C)C)OC

Origin of Product

United States

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